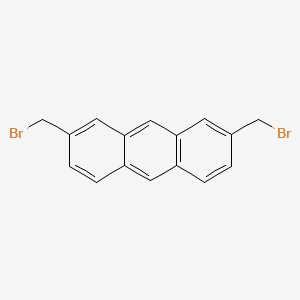

2,7-Bis(bromomethyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90253-71-7 |

|---|---|

Molecular Formula |

C16H12Br2 |

Molecular Weight |

364.07 g/mol |

IUPAC Name |

2,7-bis(bromomethyl)anthracene |

InChI |

InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-14-4-2-12(10-18)6-16(14)8-15(13)5-11/h1-8H,9-10H2 |

InChI Key |

BXAFNVAAFITLEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=C(C=C3)CBr)C=C2C=C1CBr |

Origin of Product |

United States |

Contextual Significance in Organic Synthesis and Materials Science

The utility of 2,7-Bis(bromomethyl)anthracene stems from its specific isomeric structure and the reactivity of its functional groups. The anthracene (B1667546) moiety provides a rigid, π-conjugated backbone that can impart desirable photophysical properties, such as fluorescence, to larger molecules. rroij.com The two bromomethyl groups are excellent leaving groups, facilitating a variety of chemical transformations.

The synthesis of this compound can be achieved from its corresponding dimethyl precursor, 2,7-dimethylanthracene (B1617633). A common laboratory method involves the bis-bromination of the benzylic methyl groups using reagents such as N-bromosuccinimide. ucl.ac.uk This targeted substitution provides the reactive handles necessary for subsequent synthetic steps.

In materials science, the 2,7-substitution pattern is crucial for creating linear, extended polymeric structures. While research on the 2,7-isomer is specific, the broader class of bis(bromomethyl)anthracenes serves as monomers in polymerization reactions. smolecule.com These reactions can lead to the formation of advanced materials, such as polymers for organic electronics or specifically architected graphene nanoribbons. The related precursor, 2,7-dibromo-9,9′-bianthryl, has been used in the on-surface synthesis of anthracene-fused zigzag graphene nanoribbons, highlighting the importance of the 2,7-anthracene scaffold in fabricating atomically precise materials. nih.gov The reactivity of the bromomethyl groups allows for their conversion into other functional groups; for instance, related bis(bromomethyl)naphthalenes can be converted to their corresponding bis(fluoromethyl) derivatives via halogen exchange reactions. mdpi.com

Role As a Versatile Building Block and Intermediate in Advanced Molecular Architectures

Benzylic Halogenation Strategies

Benzylic halogenation is a primary method for producing bis(halomethyl)aromatic hydrocarbons. This section details optimized procedures, regioselective control, and the influence of reaction parameters on the synthesis.

Optimized Bromination Procedures (e.g., N-Bromosuccinimide, Bromine)

The Wohl-Ziegler reaction, a cornerstone of benzylic bromination, traditionally employs N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl4) with a radical initiator. commonorganicchemistry.commychemblog.com However, modern advancements have led to more refined and efficient protocols.

One significant improvement involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with a catalytic amount of zirconium(IV) chloride (ZrCl4). nih.govscientificupdate.com This system effectively promotes benzylic bromination while suppressing the undesired bromination of the aromatic ring, a common side reaction with Brønsted acids. nih.govscientificupdate.com

Continuous flow photoreactors offer a scalable and safe alternative to batch processes. acs.org A protocol using NBS in acetonitrile, activated by a compact fluorescent lamp (CFL), has demonstrated good to excellent yields for a variety of substrates. acs.org This method avoids hazardous chlorinated solvents and allows for easy scaling. acs.org Another continuous flow method utilizes in-situ generated bromine from NaBrO3/HBr with LED irradiation (405 nm) for the photochemical bromination of benzylic positions. scientificupdate.com

The choice of brominating agent is crucial. While bromine (Br2) is a fundamental reagent, its handling can be hazardous. NBS is a crystalline solid that is easier to handle and provides a low, steady concentration of bromine during the reaction, which helps to minimize side reactions like electrophilic addition to alkenes or aromatic substitution. chadsprep.commanac-inc.co.jp

| Reagent System | Key Features | Typical Solvents |

| NBS / Radical Initiator | Classic Wohl-Ziegler conditions. commonorganicchemistry.commychemblog.com | Carbon tetrachloride (CCl4), Acetonitrile commonorganicchemistry.comacs.org |

| DBDMH / ZrCl4 (catalytic) | Prevents aromatic ring bromination. nih.govscientificupdate.com | Not specified |

| NBS / Light (CFL/LED) | Continuous flow, safer solvent. scientificupdate.comacs.org | Acetonitrile acs.org |

| Br2 | Fundamental reagent, can lead to side reactions. chadsprep.com | Not specified |

Regioselective Synthesis at Anthracene Positions (e.g., 2,7- and 9,10-positions)

The regioselectivity of substitution on the anthracene core is a significant challenge in synthesis. The 9- and 10-positions are generally the most reactive sites for many reactions, including electrophilic substitution and cycloadditions. acs.org

For the synthesis of 2,7-disubstituted anthracenes, a common strategy involves starting with a precursor that already has the desired 2,7-substitution pattern. For instance, 2,7-dimethylanthracene (B1617633) can be selectively brominated at the benzylic positions to yield this compound. mdpi.com Similarly, 2,6-dimethylanthraquinone (B15465) can serve as a starting material for 2,6-disubstituted anthracene derivatives. snu.ac.kr

In contrast, the synthesis of 9,10-bis(bromomethyl)anthracene (B13510) often starts from anthracene itself. A reported procedure involves the reaction of anthracene with paraformaldehyde and aqueous hydrobromic acid (HBr) in the presence of a phase-transfer catalyst. rsc.org Another method involves the electrophilic substitution of anthracene with formaldehyde (B43269) to produce a hydroxymethyl intermediate, which is then converted to the bromide. skemman.is

The steric hindrance at the 9- and 10-positions can be exploited to direct reactions to other sites. For example, the presence of bulky substituents at the 9,10-positions can prevent reactions at those sites, thereby favoring substitution at other positions. acs.orgrsc.org This principle is crucial for achieving regioselectivity in more complex anthracene derivatives.

Recent research has also explored transition metal-catalyzed reactions, such as those involving palladium, for the regioselective synthesis of substituted anthracenes. frontiersin.org These methods offer precise control over the introduction of functional groups at specific positions.

| Position | Synthetic Strategy | Example Precursors |

| 2,7- | Start with a 2,7-disubstituted precursor. mdpi.com | 2,7-Dimethylanthracene, 2,7-bis(hydroxymethyl)naphthalene mdpi.comresearchgate.net |

| 9,10- | Direct functionalization of anthracene. rsc.orgskemman.is | Anthracene, Paraformaldehyde, HBr rsc.org |

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

The yield and selectivity of benzylic bromination are highly dependent on the reaction conditions and the choice of catalyst.

Solvent Effects: The solvent can significantly impact the reaction outcome. For instance, in the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester with NBS, using 1,2-dichlorobenzene (B45396) as the solvent resulted in a higher yield and shorter reaction time compared to the classic Wohl-Ziegler procedure in CCl4. researchgate.net Acetonitrile has been successfully used in continuous flow photochemical brominations, offering a safer alternative to chlorinated solvents. acs.org

Catalysis: Lewis acids like ZrCl4 can catalyze benzylic bromination with DBDMH, enhancing selectivity for the benzylic position over the aromatic ring. nih.gov In contrast, Brønsted acids tend to promote ring bromination. nih.gov Photocatalysis, using light to initiate the radical reaction, provides a mild and efficient method for benzylic bromination. acs.orgmdpi.com Organocatalysts, such as trityl cation (TrBF4), have also been employed for chemoselective benzylic C(sp³)–H bromination under visible light irradiation. mdpi.com

Reaction Control: Maintaining a low concentration of the brominating agent is key to preventing over-bromination and other side reactions. scientificupdate.com Continuous addition of NBS, for example, can minimize the formation of impurities. scientificupdate.com The choice of radical initiator (e.g., AIBN, benzoyl peroxide) and the reaction temperature are also critical parameters that control the rate and selectivity of the reaction. commonorganicchemistry.commychemblog.com

| Parameter | Influence | Examples |

| Solvent | Affects reaction rate and yield. researchgate.net | 1,2-Dichlorobenzene > CCl4 for specific substrates. researchgate.net |

| Catalyst | Determines selectivity (benzylic vs. ring). nih.govmdpi.com | ZrCl4 for benzylic, Brønsted acids for ring. nih.gov |

| Initiation | Light or chemical initiators start the radical chain. commonorganicchemistry.comacs.org | AIBN, benzoyl peroxide, visible light. commonorganicchemistry.comacs.orgmdpi.com |

| Concentration | Low concentration of brominating agent improves selectivity. scientificupdate.com | Continuous addition of NBS. scientificupdate.com |

Alternative Synthetic Routes and Precursor Utilization

Besides direct benzylic halogenation, other synthetic pathways exist for preparing this compound and its analogs.

Preparation from Hydroxymethyl Anthracene Derivatives

An alternative route to this compound involves the conversion of 2,7-bis(hydroxymethyl)anthracene. This diol can be prepared from the corresponding 2,6-bis(chloromethyl)anthraquinone. The chloromethyl groups are first converted to hydroxymethyl groups, and then the anthraquinone (B42736) is reduced to the anthracene core. snu.ac.kr The resulting 2,6-bis(hydroxymethyl)anthracene (structurally analogous to the 2,7-isomer) is then treated with a brominating agent like phosphorus tribromide (PBr3) in a solvent such as DMF to yield the desired bis(bromomethyl) derivative. snu.ac.kr This method provides a clear pathway from a readily available anthraquinone starting material.

A similar strategy has been applied to the synthesis of 2,7-bis(fluoromethyl)naphthalene, where initial attempts to directly fluorinate 2,7-bis(hydroxymethyl)naphthalene failed, leading to the use of the corresponding bromo derivative as an intermediate for halogen exchange. mdpi.com

Phase-Transfer Catalysis Approaches for Analogous Compounds

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases. researchgate.netcrdeepjournal.org It has been successfully applied to the bromomethylation of various aromatic hydrocarbons, yielding mono- or bis-bromomethylated products in high yields (85-99%) while avoiding the formation of diarylmethane byproducts. sciencemadness.orgthieme-connect.de

In this method, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. crdeepjournal.org For bromomethylation, a system using a catalyst like tetradecyltrimethylammonium bromide with 1,3,5-trioxane (B122180) and a mixture of aqueous HBr and glacial acetic acid has proven effective. sciencemadness.org The degree of bromomethylation (mono- vs. bis-) can be controlled by the stoichiometry of the formaldehyde source (1,3,5-trioxane). sciencemadness.org

While not explicitly detailed for this compound in the provided context, the principles of PTC are broadly applicable to the synthesis of analogous bis(halomethyl)aromatic compounds and offer advantages such as high yields, clean reactions, and simple workup procedures. sciencemadness.org

Multi-Stage Bromomethylation Processes

Multi-stage bromomethylation processes represent a strategic approach to the synthesis of bis(halomethyl)aromatic hydrocarbons, including this compound. These methods are designed to enhance selectivity, improve yields, and overcome challenges associated with direct, single-step bromomethylations, such as the formation of diarylmethane by-products and lack of regiochemical control. sciencemadness.org By breaking the synthesis down into discrete steps, chemists can exert greater control over the reaction intermediates and final product. These methodologies often involve either the sequential functionalization of a pre-existing aromatic core or the preparation of a reactive bromomethylating agent in a separate first stage.

One prominent multi-stage strategy is the radical bromination of a corresponding dimethyl-substituted aromatic hydrocarbon. For the synthesis of this compound, the starting material is 2,7-dimethylanthracene. google.com This process typically involves the use of N-bromosuccinimide (NBS) as the bromine source, often initiated by light (photobromination) or a radical initiator. A key advantage of this method is its selectivity for the benzylic positions, leaving the aromatic core intact. The reaction is typically carried out in an organic solvent, and the degree of bromination can be controlled by the stoichiometry of NBS used. google.comyoutube.com

Another significant multi-stage approach involves the preparation and isolation of a potent bromomethylating agent, bis-bromomethyl ether (BBME), which is then reacted with the aromatic substrate in a subsequent step. google.com This two-stage process begins with the reaction of paraformaldehyde with hydrogen bromide under aqueous conditions to generate BBME. google.com The resulting BBME, an organic phase, is then separated and reacted with the aromatic compound, such as biphenyl (B1667301) or anthracene, in the presence of a Lewis acid catalyst to yield the desired bromomethylated product. google.com This method avoids some of the hazardous reagents like bis-chloromethyl ether, which is a known carcinogen. google.com

Phase-transfer catalysis offers another sophisticated multi-stage environment for bromomethylation. sciencemadness.orgthieme-connect.com In this procedure, the reaction occurs between reactants in an immiscible two-phase system (typically aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium salt, is used to shuttle the reactive species from the aqueous phase to the organic phase where the aromatic hydrocarbon is dissolved. This technique has been shown to produce high yields of bromomethylated aromatics while preventing the formation of diarylmethane by-products. sciencemadness.orgthieme-connect.com The extent of bromomethylation (mono- versus bis-) can be effectively controlled by adjusting the amount of the formaldehyde source, such as 1,3,5-trioxane. sciencemadness.org

The strategic ordering of reactions in a multi-step synthesis is crucial when dealing with substituted aromatic rings to ensure the correct placement of functional groups. libretexts.orglibretexts.org While not always a direct "bromomethylation" process in every step, the synthesis of a specific isomer of a bis(halomethyl)aromatic hydrocarbon often requires a carefully planned sequence of electrophilic aromatic substitution and functional group interconversion reactions. libretexts.org The directing effects of the substituents already on the ring dictate the position of subsequent additions. libretexts.org

Detailed Research Findings

Benzylic Bromination of Dimethyl-Aromatics

The synthesis of bis(bromomethyl) aromatic hydrocarbons via the bromination of their dimethyl analogues is a well-established method. A patented process describes the reaction of dimethyl aromatic hydrocarbons, such as 2,7-dimethylanthracene, with N-bromosuccinimide in an organic solvent under light irradiation. google.com This method is reported to provide higher selectivity and yield compared to methods using radical initiators like benzoyl peroxide, which can lead to more by-products. google.com The wavelength of the light can be optimized, with 390 nm being cited as preferable to minimize side reactions from the decomposition of the organic solvent. google.com The starting material for the synthesis of the related 2,7-bis(fluoromethyl)naphthalene is 2,7-bis(bromomethyl)naphthalene (B1600061), which is conveniently prepared by the benzylic bromination of 2,7-dimethylnaphthalene. mdpi.com

Table 1: Benzylic Bromination of 2,7-Dimethylanthracene

| Reagents | Initiator | Solvent | Temperature | Yield | Reference |

|---|

Two-Stage Bromomethylation via Bis-Bromomethyl Ether (BBME)

A two-stage process for bromomethylation has been developed to provide a more controlled and potentially safer industrial-scale route. google.com

Stage 1: Synthesis of Bis-Bromomethyl Ether (BBME): Paraformaldehyde is reacted with hydrogen bromide (HBr), which can be in gas form or an aqueous solution, to produce BBME. The reaction is typically run at low temperatures (e.g., 0°C) for a short duration. The resulting BBME forms a separate organic phase that is easily separated. google.com

Stage 2: Reaction with Aromatic Compound: The isolated BBME is then reacted with an organic compound, such as biphenyl, in the presence of a Lewis acid to produce the bromomethylated product. google.com This method has been specifically proposed for the preparation of 4,4′-bis-(bromomethyl)-biphenyl. google.com

Table 2: Two-Stage Bromomethylation Process via BBME

| Stage | Reactants | Catalyst | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 (BBME Synthesis) | Paraformaldehyde, Hydrogen Bromide | None | -3°C to 20°C | 0.5 - 1.5 hours | ~97% (for BBME) | google.com |

Phase-Transfer Catalyzed Bromomethylation

An improved procedure for the bromomethylation of aromatic hydrocarbons utilizes phase-transfer catalysis to achieve high yields and avoid the formation of diarylmethane by-products. sciencemadness.orgthieme-connect.com The reaction uses a mixture of aqueous hydrobromic acid and glacial acetic acid with 1,3,5-trioxane as the formaldehyde source. The key to this method is the addition of a phase-transfer catalyst, with tetradecyltrimethylammonium bromide being identified as particularly effective. sciencemadness.org This method allows for selective mono- or bis-bromomethylation by controlling the stoichiometry of the 1,3,5-trioxane. sciencemadness.org For example, the synthesis of 9,10-Bis(bromomethyl)anthracene from anthracene using this method proceeds with high efficiency. rsc.org

Table 3: Phase-Transfer Catalyzed Bis-bromomethylation of Anthracene

| Aromatic Substrate | Reagents | Catalyst | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| Anthracene | Paraformaldehyde, 48% aq. HBr, Glacial Acetic Acid | Cetyltrimethylammonium bromide | 80 °C | 5 hours | 90% | rsc.org |

Nucleophilic Substitution Reactions for Diverse Functionalization

The high reactivity of the benzylic C-Br bonds in this compound makes it an excellent substrate for nucleophilic substitution reactions. This pathway is a straightforward and efficient method for introducing a wide variety of functional groups, leveraging the propensity of the bromide ion to act as a good leaving group.

Formation of Quaternary Ammonium Salts and Analogous Ionic Species

The reaction of this compound with tertiary amines leads to the formation of bis(quaternary ammonium) salts. These reactions typically proceed readily, yielding ionic compounds where two positively charged nitrogen centers are held in a fixed spatial arrangement by the rigid anthracene spacer.

A common synthetic approach involves a two-step process. First, 2,7-dimethylanthracene is bis-brominated at the benzylic positions using a reagent like N-bromosuccinimide (NBS) to yield this compound. ucl.ac.uk The subsequent reaction with a tertiary amine or a secondary amine followed by quaternization with an alkyl halide (e.g., iodomethane) produces the target bis-quaternary ammonium salts. ucl.ac.uk These salts are of interest for their potential as modulators of biological channels, where the distance between the cationic centers is a crucial parameter. ucl.ac.uk

| Amine | Quaternizing Agent | Resulting Cationic Core | Reference |

| Piperidine | Iodomethane | 2,7-Bis(1-methylpiperidinium-1-ylmethyl)anthracene | ucl.ac.uk |

| Pyrrolidine | Iodomethane | 2,7-Bis(1-methylpyrrolidinium-1-ylmethyl)anthracene | ucl.ac.uk |

| Morpholine | Iodomethane | 2,7-Bis(4-methylmorpholinium-4-ylmethyl)anthracene | ucl.ac.uk |

This table presents examples of quaternary ammonium salts synthesized from this compound precursors.

Reactions with Heteroatom Nucleophiles (Nitrogen, Sulfur, Phosphorus, Oxygen)

Beyond the formation of quaternary ammonium salts, this compound readily reacts with a broad range of heteroatom nucleophiles. smolecule.com These substitution reactions allow for the introduction of nitrogen, sulfur, phosphorus, and oxygen-containing functionalities, creating a diverse library of anthracene derivatives.

Nitrogen Nucleophiles: Reactions with primary and secondary amines, azides, and heterocyclic compounds like imidazoles or pyridines are common. For instance, reacting this compound with two equivalents of a secondary amine like di-2-pyridylamine in the presence of a base yields a neutral, flexible ligand. core.ac.uk

Sulfur Nucleophiles: Thiolates (RS⁻) and thiourea (B124793) are effective nucleophiles for displacing the bromide ions to form thioethers and isothiuronium (B1672626) salts, respectively. These reactions are crucial for creating materials with specific electronic properties or for use as fluorescent probes.

Phosphorus Nucleophiles: Triphenylphosphine (B44618) reacts with the bromomethyl groups to form the corresponding bis(phosphonium) salt, a key precursor for the Wittig reaction. rsc.org Similarly, trialkyl phosphites can be used in the Michaelis-Arbuzov reaction to synthesize bis(phosphonate) esters, which are central to the Horner-Wadsworth-Emmons reaction.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can serve as nucleophiles to form bis-ethers and bis-esters. Silver ion-assisted hydrolysis or alcoholysis of similar polybrominated anthracenes has been shown to produce diols and dialkoxy derivatives stereoselectively. beilstein-journals.org

| Nucleophile Type | Example Nucleophile | Functional Group Introduced | Product Class |

| Nitrogen | Di-2-pyridylamine | -CH₂-N(Py)₂ | N-substituted amine |

| Sulfur | Sodium thiophenolate | -CH₂-S-Ph | Thioether |

| Phosphorus | Triphenylphosphine | -CH₂-P⁺(Ph)₃ Br⁻ | Phosphonium Salt |

| Oxygen | Sodium methoxide | -CH₂-OCH₃ | Ether |

This table illustrates the versatility of this compound in reactions with various heteroatom nucleophiles.

Synthesis of Anthracene-Core Ligands and Coordination Complexes

The ability to introduce multiple donor atoms onto the anthracene scaffold via nucleophilic substitution makes this compound a valuable precursor for ligand synthesis. By reacting it with chelating agents containing nitrogen, oxygen, or sulfur donors, researchers can create ligands that hold metal ions in a well-defined geometry.

For example, the reaction with two equivalents of di-2-pyridylamine yields a tetradentate ligand, 2,7-bis((di(pyridin-2-yl)amino)methyl)anthracene. core.ac.uk The flexible aminomethyl spacer allows the pyridyl groups to coordinate to a metal center, forming stable complexes. The rigid anthracene backbone ensures that the coordinating arms are positioned at a significant distance, making these ligands suitable for constructing polynuclear metal complexes or metal-organic frameworks (MOFs).

Coupling Reactions and Polymerization Initiation

In addition to substitution, the bromomethyl groups of this compound are active participants in coupling and polymerization reactions, enabling the construction of extended π-conjugated systems and polymeric materials.

Incorporation into Polymeric Architectures via Condensation and Cross-Coupling

This compound can function as a monomer or a cross-linking agent in polymerization reactions. Its difunctional nature is ideal for step-growth polymerization. smolecule.comresearchgate.net

Condensation Polymerization: It can undergo condensation reactions, such as Friedel-Crafts alkylation, with other aromatic compounds to form polymers. For example, reacting bis(halomethyl)arenes with electron-rich aromatic species like N,N'-bis(4-alkylphenyl)-N,N'-diphenylbenzidine in the presence of a Lewis acid catalyst can produce high molecular weight polymers for use in organic electronics. researchgate.net

Cross-Coupling Reactions: The 2,7-disubstituted pattern is particularly important for creating linear, conjugated polymers. While direct cross-coupling of the bromomethyl groups is less common, they can be converted to other functionalities suitable for reactions like Suzuki or Yamamoto coupling. For instance, polymers based on a 2,7-linked anthracene backbone have been synthesized starting from 2,7-dibromoanthracene (B1641120) derivatives via Yamamoto coupling, highlighting the importance of this substitution pattern for creating conjugated materials. researchgate.net

| Polymerization Method | Co-monomer / Reaction Type | Resulting Polymer Structure | Reference |

| Condensation Polymerization | N,N'-bis(4-alkylphenyl)-N,N'-diphenylbenzidine (Friedel-Crafts) | Poly(arylene-co-anthracenylene) | researchgate.net |

| Cross-Coupling (analogy) | Yamamoto coupling of 2,7-dibromoanthracene derivatives | Poly(2,7-anthrylene) | researchgate.net |

This table summarizes polymerization strategies involving 2,7-disubstituted anthracene building blocks.

Precursors for Wittig and Horner-Emmons Olefination Reactions

The synthesis of stilbene-like molecules and poly(arylene vinylene)s (PAVs) often relies on olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. organic-chemistry.orgwikipedia.orgdb-thueringen.de this compound is a key starting material for preparing the necessary difunctional reagents for these transformations.

Wittig Reagent Synthesis: The reaction of this compound with two equivalents of triphenylphosphine produces a bis(phosphonium salt). Subsequent deprotonation with a strong base generates a bis(ylide), which can then react with two equivalents of an aldehyde or a dialdehyde (B1249045) to form a larger, conjugated system containing two new carbon-carbon double bonds. nih.gov

Horner-Wadsworth-Emmons (HWE) Reagent Synthesis: The HWE reaction is often preferred for its higher E-alkene selectivity and the water-soluble nature of its phosphate (B84403) byproduct. organic-chemistry.orgwikipedia.org The required bis(phosphonate ester) is synthesized from this compound via the Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite. The resulting phosphonate, upon deprotonation, provides a more nucleophilic carbanion that reacts with aldehydes or ketones to yield alkenes. This approach is fundamental in synthesizing conjugated polymers like PPVs. db-thueringen.de

| Olefination Reaction | Reagent Precursor | Intermediate | Reacts with | Product Type |

| Wittig | 2,7-Bis(triphenylphosphoniummethyl)anthracene dibromide | Bis(ylide) | Aldehydes/Ketones | (E/Z)-Alkenes |

| Horner-Wadsworth-Emmons | Diethyl 2,7-anthracenediylbis(methylphosphonate) | Bis(phosphonate carbanion) | Aldehydes/Ketones | Predominantly (E)-Alkenes |

This table outlines the role of this compound as a precursor in major olefination reactions.

Derivatization and Functionalization Strategies of 2,7 Bis Bromomethyl Anthracene

Functionalization Reactions

The bifunctional nature of 2,7-bis(bromomethyl)anthracene, with its reactive bromomethyl groups positioned at opposite ends of the aromatic core, makes it a valuable monomer for the synthesis of extended π-conjugated systems. These materials, including oligomers and polymers, are of significant interest due to their unique electronic and photophysical properties, which are crucial for applications in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. frontiersin.orgresearchgate.net The anthracene (B1667546) unit itself provides high luminescence quantum yield, thermal stability, and good electron-carrying capacity, making it a desirable component in conjugated backbones. researchgate.net Various synthetic methodologies have been employed to incorporate the 2,7-disubstituted anthracene moiety into larger conjugated structures, primarily through the formation of vinylene or ethynylene linkages.

Key strategies for polymerization and extension of the π-system include several classic polycondensation reactions. The Gilch polymerization route, for example, involves the treatment of bis(halomethyl)arenes with a strong base like potassium tert-butoxide to yield poly(p-phenylenevinylene) (PPV) type structures. db-thueringen.decore.ac.uk This method is known for producing high molecular weight polymers. db-thueringen.de

Another prominent method is the Wittig-Horner reaction, which offers a systematic approach to synthesizing PPV derivatives. tudublin.ie This reaction typically involves converting the bis(bromomethyl) compound into a more stable intermediate, such as a bis(phosphonate ester), via the Arbuzov reaction. tudublin.ie This intermediate is then reacted with a dialdehyde (B1249045) comonomer under basic conditions to form the vinylene-linked polymer. A closely related approach is the Horner-Emmons coupling reaction, which has been successfully used to synthesize well-defined, all-trans configured conjugated oligomers based on a 2,6-disubstituted anthracene core, a constitutional isomer of the 2,7-substituted target. snu.ac.kr In this synthesis, 2,6-bis(bromomethyl)anthracene (B12097269) is reacted with triethylphosphite to form 2,6-bis(diethylphosphorylmethyl)anthracene, which then undergoes coupling with aldehyde derivatives. snu.ac.kr

Cross-coupling reactions, such as the Heck and Sonogashira reactions, are also powerful tools for creating π-conjugated polymers incorporating anthracene units. researchgate.netacs.org The Heck reaction can form vinylene bridges between an aryl halide and an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl halide to create arylene ethynylene structures. These methods allow for the precise construction of copolymers with alternating anthracene and other aromatic units, enabling fine-tuning of the material's electronic properties. researchgate.netacs.org

More recently, on-surface synthesis has emerged as a novel protocol to overcome solubility challenges that can hinder the synthesis of highly extended, rigid-rod polymers in solution. nih.gov This technique involves the deposition of a precursor onto a metal surface, followed by thermal annealing to induce dehalogenation and homocoupling, resulting in the formation of well-ordered, one-dimensional molecular wires. nih.gov

The choice of synthetic strategy and comonomer allows for the tailoring of the resulting polymer's properties, such as solubility, molecular weight, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com

| Reaction Type | Monomer(s) | Key Reagents/Conditions | Resulting Linkage | Polymer Type Example | Reference |

|---|---|---|---|---|---|

| Gilch Polymerization | 1,4-Bis(halomethyl)arene | Potassium tert-butoxide, THF | Vinylene | Poly(p-phenylenevinylene) (PPV) | db-thueringen.de |

| Wittig-Horner Reaction | Bis(phosphonate ester) + Dialdehyde | Base (e.g., NaH, KOtBu) | Vinylene | Substituted PPVs | tudublin.ie |

| Horner-Emmons Coupling | 2,6-Bis(diethylphosphorylmethyl)anthracene + Thiophene-2-carboxaldehyde | Base (e.g., NaH) in THF | Thienylvinylene | 2,6-Bis(2-thienylvinyl)anthracene (TVAnt) | snu.ac.kr |

| Heck Coupling | Dihalogenated arene + Divinyl arene | Pd catalyst (e.g., Pd(OAc)2), Base | Vinylene | Fluorene-anthracene copolymers | researchgate.net |

| Sonogashira Coupling | Dihalogenated arene + Diethynyl arene | Pd/Cu catalyst, Base (e.g., Et3N) | Ethynylene | Poly(arylene ethynylene)s | acs.org |

| On-Surface Synthesis | Quinoid anthracene with =CBr2 groups | Deposition on Au(111), Annealing to 400 K | Ethynylene | Poly(p-anthracene ethynylene) | nih.gov |

| Synthesized Compound | Synthetic Method | Precursors | Key Finding | Reference |

|---|---|---|---|---|

| 2,6-Bis(2-thienylvinyl)anthracene (TVAnt) | Horner-Emmons Coupling | 2,6-Bis(diethylphosphorylmethyl)anthracene, Thiophene-2-carboxaldehyde | Resulting material showed high thermal stability and a field-effect mobility up to 0.4 cm²/Vs, significantly higher than its analogue without vinyl groups. | snu.ac.kr |

| Poly[9,9-dioctylfluorene-co-anthracene] | Heck Coupling | Dibromofluorene, Divinylanthracene derivatives | The molecular weight of the resulting copolymer significantly influenced the electroluminescence spectrum and luminous efficiency of devices. | researchgate.net |

| Poly(p-anthracene ethynylene) | On-Surface Synthesis | Quinoid anthracene precursor with =CBr2 moieties | Demonstrated a novel, solvent-free method to produce highly ordered, low-band-gap (1.5 eV) anthracene-based polymers directly on a substrate. | |

| Poly(phenylvinylene) (PPV) derivatives | Wittig-Horner Reaction | 2,5-Di-n-octyloxy-1,4-xylene-diethylphosphonate ester, Naphthalene (B1677914)/Anthracene dialdehydes | Systematic substitution of phenyl units with naphthyl and anthryl units in the PPV backbone was achieved, creating a homologous series of copolymers. | tudublin.ie |

Applications of 2,7 Bis Bromomethyl Anthracene in Advanced Materials and Supramolecular Chemistry Research

Design and Synthesis of Conjugated Polymers and Oligomers

The rigid, planar, and light-emitting nature of the anthracene (B1667546) unit makes 2,7-Bis(bromomethyl)anthracene a sought-after monomer for the synthesis of conjugated polymers and oligomers. These materials are of significant interest for their potential applications in optoelectronics and photonics.

The connectivity of anthracene units within a polymer chain plays a crucial role in determining the electronic structure of the resulting material. researchgate.net The 2,7-linkage provided by the polymerization of this compound and its derivatives leads to the formation of poly(2,7-anthrylene)s. researchgate.netresearchgate.net This specific linkage influences the degree of π-conjugation along the polymer backbone, which in turn dictates the material's electronic and photophysical properties, including its absorption and emission spectra. researchgate.netresearchgate.net

For instance, the synthesis of a poly(2,7-anthrylene) with peri-fused porphyrin edges has been reported. researchgate.netresearchgate.net This was achieved through an AA-type Yamamoto coupling of a 2,7-dibromo-9-nickel(II) porphyrinyl-anthracene precursor, followed by a polymer-analogous oxidative cyclodehydrogenation. researchgate.netresearchgate.net The resulting polymer exhibited a narrow electronic band gap with optical absorptions extending into the near-infrared region. researchgate.netresearchgate.net The study of oligomeric models supported the analysis of the electronic and photophysical properties of these complex architectures. researchgate.netresearchgate.net

This compound is instrumental in the incorporation of the anthracene chromophore into various polymer backbones, thereby imparting specific photophysical properties to the resulting materials. researchgate.net A common strategy involves the Wittig polymerization of the corresponding bis(triphenylphosphonium) salt of 2,7-disubstituted fluorene (B118485) with various dialdehyde-functionalized macromonomers. tandfonline.com This method allows for precise control over the spacing of branch points along the polymer chain. tandfonline.com

Another approach is the Gilch polymerization, which has been widely used for the synthesis of poly(p-phenylene vinylene)s (PPVs) and allows for the introduction of vinylene units along the polymer backbone. db-thueringen.de This method can be applied to 1,4-bis(bromomethyl)arenes and is known for producing high molecular weight polymers with low polydispersity. db-thueringen.de

Furthermore, the reaction of this compound derivatives with other monomers through methods like the Ramberg–Bäcklund reaction has been explored. This multi-step process involves a solution step-growth polymerization to form a polysulfide, followed by oxidation and the final key reaction to yield the desired poly(arylene vinylene). researchgate.net

The incorporation of anthracene units can also be achieved through coupling reactions. For example, coupling reactions of polystyryl dipotassium (B57713) (PSK2) with 9,10-bis(bromomethyl)anthracene (B13510) (BBMA) have been investigated, although these reactions sometimes resulted in lower degrees of coupling and incorporation of the 9,10-anthracenylidene unit. acs.org

Table 1: Examples of Polymerization Methods Utilizing Anthracene-Based Monomers

| Polymerization Method | Monomers/Precursors | Key Features | Resulting Polymer Type |

| Yamamoto Coupling | 2,7-dibromo-9-nickel(II) porphyrinyl-anthracene | AA-type polymerization followed by oxidative cyclodehydrogenation. researchgate.netresearchgate.net | Poly(2,7-anthrylene) with peri-fused porphyrin edges. researchgate.netresearchgate.net |

| Wittig Polymerization | 2,7-bis(bromomethyl)-9H-fluorene triphenylphosphonium salt and dialdehyde (B1249045) macromonomers | Allows for exact control of branch point spacing. tandfonline.com | Alternating copolymers with 'hairy-rod' architecture. tandfonline.com |

| Gilch Polymerization | 1,4-bis(bromomethyl)arenes | In situ formation of a p-quinodimethane intermediate that polymerizes spontaneously. db-thueringen.de | High molecular weight poly(p-phenylene vinylene)s (PPVs). db-thueringen.de |

| Ramberg–Bäcklund Reaction | 2,7-bis(bromomethyl)-9,9′-dihexyl-9H-fluorene and 2,7-bis(mercaptomethyl)-9,9′-dihexyl-9H-fluorene | Multi-step synthesis involving a polysulfide intermediate. researchgate.net | Poly(fluorene vinylene). researchgate.net |

The concept of "hairy-rod" polymers involves combining a rigid, rod-like conjugated polymer backbone with flexible side chains. itu.edu.tr This architecture can be achieved using monomers derived from this compound. The nature, number, and position of the side chains significantly influence the polymer's conformation and self-assembly behavior, leading to the formation of unique nanostructures such as helical foldamers, vesicles, and disks. tandfonline.com

For example, fluorene-vinylene alternating copolymers with 'hairy-rod' architecture have been synthesized via Wittig polymerization. tandfonline.com The side chains, which can be oligostyrene, oligo-ε-caprolactone, or PEG, dictate the self-assembly of these polymers in both solution and the molten state. tandfonline.com This control over the microstructure, in turn, affects the photophysical properties of the material. tandfonline.com The rigid backbone's propensity for helical folding is also a key feature of this architecture. tandfonline.com

Supramolecular Assembly and Host-Guest Chemistry

The defined geometry and reactive sites of this compound make it a prime candidate for constructing complex supramolecular structures capable of recognizing and binding specific guest molecules.

This compound and its naphthalene (B1677914) analogue, 2,7-bis(bromomethyl)naphthalene (B1600061), are frequently employed in the synthesis of molecular cages and cryptands. mdpi.comsioc-journal.cnchinesechemsoc.org These three-dimensional structures are designed to encapsulate other molecules or ions, a fundamental concept in host-guest chemistry. mdpi.com

The synthesis of these macrocyclic compounds often involves nucleophilic substitution reactions where the bis(bromomethyl) derivative acts as an electrophilic component. For instance, a C3-symmetric cryptand was synthesized in good yield by reacting 2,6-bis(bromomethyl)pyridine (B1268884) with a triphenolic compound in the presence of a base. mdpi.com Similarly, a naphthalene-pillared benzene (B151609) triimide cage was synthesized by reacting a parent benzene triimide with 2,7-bis(bromomethyl)naphthalene. chinesechemsoc.org The synthesis of cryptands can also be achieved through multi-step procedures involving the condensation of different building blocks under high dilution conditions. sioc-journal.cn

Molecular receptors synthesized from this compound derivatives have shown significant potential in anion recognition. nih.gov These receptors often feature imidazolium (B1220033) or other hydrogen-bonding motifs that can interact with anions through a combination of electrostatic forces, hydrogen bonding, and anion-π interactions. nih.govrsc.org

Anion-π interactions are a type of noncovalent bond where an anion interacts with the electron-deficient face of an aromatic ring. nih.gov Receptors designed to exploit this interaction often incorporate π-acidic aromatic systems. nih.gov

Research has shown that bis-imidazolium receptors derived from 2,7-bis(bromomethyl)naphthalene can selectively bind anions like sulfate (B86663) (SO₄²⁻). nih.gov The binding event can be monitored by changes in the fluorescence spectrum of the anthracene or naphthalene fluorophore. For example, the addition of dihydrogen phosphate (B84403) (H₂PO₄⁻) to a solution of a bis-imidazolium receptor resulted in a decrease in the monomer emission and the appearance of a new, broad excimer emission band, indicating a conformational change in the receptor upon anion binding. nih.gov

The strength and selectivity of anion binding can be tuned by modifying the structure of the receptor, for instance, by incorporating both hydrogen-bonding and halogen-bonding sites. nih.gov Studies comparing analogous receptors with hydrogen-bonding, halogen-bonding, and mixed-binding motifs have revealed that the combination of different noncovalent interactions can lead to enhanced selectivity for specific anions. nih.gov

Investigation of Self-Assembly Processes in Solution and on Surfaces

The strategic placement of reactive functional groups on a rigid aromatic scaffold like in this compound makes it an excellent candidate for studying self-assembly phenomena, both in solution to form supramolecular polymers and on surfaces for the bottom-up fabrication of nanostructures.

In solution, the principles of supramolecular polymerization can be applied, where non-covalent interactions drive the assembly of monomers into well-defined polymeric structures. While direct studies on this compound are not extensively documented, analogous systems demonstrate the potential. For instance, tripodal anion receptors end-capped with anthracene groups have been shown to form supramolecular polymers induced by the presence of specific anions. um.es These assemblies are driven by hydrogen bonding and other non-covalent forces, with the bulky anthracene units playing a crucial role in directing the structure. um.es

On-surface synthesis provides a powerful method for constructing atomically precise one- and two-dimensional materials. The reactive bromomethyl groups of this compound are ideal for initiating surface-confined polymerization. Studies on similar molecules, such as 2,7-dibromo-9,9′-bianthryl on a Au(111) surface, have shown that deposition leads to the self-assembly of molecules into ordered rows. acs.org Upon thermal annealing, the bromine atoms are cleaved, and the resulting radical species undergo aryl-aryl coupling to form long polymer chains. acs.org Further heating can induce cyclodehydrogenation, leading to the formation of graphene nanoribbons. acs.org A similar process is observed with 1,8-bis(bromomethyl)anthracene, where on-surface reactions lead to the formation of poly(1,8-anthracenyl vinylene) through a series of debromination and dehydrogenation steps. These examples strongly suggest that this compound would behave similarly, first self-assembling on a metal surface and then polymerizing upon thermal activation to form poly(2,7-anthrylene vinylene) or related structures.

Development of Advanced Optoelectronic and Photonic Materials

The extended π-conjugation and desirable photoluminescent properties of the anthracene core make this compound a valuable precursor for a range of optoelectronic and photonic materials.

Building Blocks for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor used as the active layer. Anthracene-based materials are attractive for this purpose due to their potential for high charge carrier mobility and good environmental stability. snu.ac.kr

Polymers incorporating the 2,7-anthrylene unit are expected to exhibit interesting semiconducting properties. The synthesis of poly(2,7-anthrylene vinylene) can be achieved through polymerization reactions starting from this compound. The resulting conjugated polymer would have an extended π-system along the polymer backbone, which is a prerequisite for efficient charge transport. While specific data for OFETs based on polymers from this compound is limited, studies on analogous materials provide valuable insights. For example, organic semiconductors based on 2,6-bis(2-thienylvinyl)anthracene have demonstrated high field-effect mobilities of up to 0.4 cm²/Vs. snu.ac.kr This suggests that the 2,7-linked isomer would also be a promising candidate for high-performance OFETs. The charge carrier mobility in such polymers is influenced by factors such as the degree of ordering in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

| Compound/Polymer | OFET Mobility (cm²/Vs) | On/Off Ratio | Substrate Temperature (°C) | Reference |

| 2,6-bis(2-thienylvinyl)anthracene | 0.4 | > 10⁶ | 100 | snu.ac.kr |

| 2,6-bis(2-(5-hexylthienyl)vinyl)anthracene | 0.2 | > 10⁵ | 100 | snu.ac.kr |

| Isoindigo-based polymer (PITTI-BT) | 3.06 (hole), 2.81 (electron) | - | - | nih.gov |

| Indacenodithiazole/Diketopyrrolopyrrole Polymer | up to 1.3 (electron) | - | - | rsc.org |

This table presents data for analogous compounds to illustrate the potential performance of materials derived from this compound.

Components for Organic Light-Emitting Diodes (OLEDs) and Luminescent Systems

The inherent blue fluorescence of the anthracene core makes its derivatives highly sought after for organic light-emitting diodes (OLEDs), particularly for achieving efficient and stable blue emission, which remains a challenge in the field. mdpi.comsemanticscholar.org this compound can be used to synthesize conjugated polymers where the anthracene unit acts as the emissive center.

For instance, copolymers of fluorene and anthracene have been synthesized, and their electroluminescent properties studied. researchgate.net The introduction of anthracene units into a polymer backbone can tune the emission color and improve device efficiency. In a study of fluorene-anthracene based copolymers, the luminous efficiency was found to be dependent on the molecular weight of the polymer, with higher molecular weights leading to improved performance. researchgate.net A single-layer device made from a polymer containing N,N,N',N'-tetraphenyl-phenylenediamine and anthracene units emitted bright blue light with a maximum emission at 442 nm, demonstrating efficient intramolecular energy transfer from the anthracene moiety. acs.org

| Polymer/Device Structure | Max. Brightness (cd/m²) | Luminous Efficiency (cd/A) | Emission Peak (nm) | Reference |

| Poly[9,9-dioctylfluorene-co-2-pentyl-9,10-bis(4-vinylphenyl)anthracene] (P4) | 736 | 0.08 | - | researchgate.net |

| ITO/P1/Mg-Ag (P1 = TPPA-PV polymer) | 144 | 0.2 | 442 | acs.org |

| Blue OLED with 10-(2-napthyl)-anthracene derivative | 4674 | 1.95 | 446-456 | researchgate.net |

| Blue OLED with ATB host | >1000 | 6.4 (lm/W) | - | semanticscholar.org |

This table showcases the performance of various anthracene-based polymers and devices, indicating the potential of materials derived from this compound.

Fluorescent Chemosensors and Probes for Molecular Detection

The fluorescent properties of the anthracene moiety are highly sensitive to its local environment, making it an excellent signaling unit in chemosensors. The reactive bromomethyl groups of this compound allow for the straightforward synthesis of macrocyclic hosts, such as cyclophanes, and other receptor architectures. researchgate.net These receptors can be designed to selectively bind specific ions or molecules, with the binding event being reported by a change in the fluorescence of the anthracene unit.

The synthesis of such sensors often involves the reaction of the bis(bromomethyl) derivative with polyamines or other linker molecules to form a cavity that is complementary in size and shape to the target analyte. For example, anthracene-based cyclophanes have been synthesized and shown to be effective fluorescent sensors for nucleotides like ATP, GTP, and TTP in aqueous solutions. uni-halle.deresearchgate.netresearchgate.net The binding of the nucleotide within the cyclophane cavity perturbs the electronic environment of the anthracene units, leading to a measurable change in the fluorescence signal. uni-halle.deresearchgate.net Similarly, a fluorescent chemosensor for detecting dicarboxylates was synthesized from an anthracene-based macrocycle. researchgate.net

While many reported examples use 9,10- or 1,8-disubstituted anthracenes, the principles are directly applicable to the 2,7-isomer. A bis-imidazolium receptor synthesized from 2,7-bis(bromomethyl)naphthalene, a closely related aromatic, was shown to be a fluorescent sensor for various anions, including pyrophosphate and sulfate. rsc.org The binding of the anion to the receptor rigidifies the structure, leading to an increase in the fluorescence intensity of the pyrene (B120774) excimer. rsc.org This demonstrates that this compound is a highly promising precursor for the construction of new and effective fluorescent chemosensors.

| Receptor | Target Analyte | Sensing Mechanism | Key Finding | Reference |

| Anthracene-benzene azacyclophane | Nucleoside triphosphates (NTPs), DNA | Fluorescence enhancement/quenching, excimer formation | Phenyl substitution increases affinity for NTPs and enables DNA binding. | uni-halle.de |

| Anthracene-based cyclophane | Nucleoside triphosphates (NTPs) | Turn-on fluorescence for most NTPs, quenching for GTP | Selective fluorescence response for different nucleotides. | researchgate.netresearchgate.net |

| Bis-pyrene functionalized imidazolium salt from 2,7-bis(bromomethyl)naphthalene | Pyrophosphate, Sulfate | Fluorescence excimer enhancement | "Naked eye" detection of anions. | rsc.org |

| Anthracene-based macrocycle | 1,4-Phenylenediacetate | Fluorescence enhancement | Selective binding of the dicarboxylate. | researchgate.net |

This table summarizes the findings for various anthracene-based chemosensors, highlighting the utility of the synthetic strategies applicable to this compound.

Spectroscopic and Structural Characterization Methodologies in Research on 2,7 Bis Bromomethyl Anthracene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,7-bis(bromomethyl)anthracene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectrum of 2,6-bis(bromomethyl)anthracene (B12097269), the protons of the bromomethyl groups typically appear as a singlet around 4.93 ppm when measured in DMSO-d6. rsc.org The aromatic protons of the anthracene (B1667546) core present a more complex pattern of signals, including singlets and doublets, in the region of 8.12-8.56 ppm. rsc.org For instance, in a derivative where the bromo groups are substituted, the chemical shifts of the methylene (B1212753) protons adjacent to the anthracene core and the aromatic protons will change, reflecting the new electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For example, in a 2,6-bis(diethylphosphorylmethyl)anthracene derivative, the carbon atoms of the anthracene core resonate at specific chemical shifts, which can be precisely assigned. rsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent used and the specific substituents on the anthracene scaffold. rsc.orgrsc.org Researchers often use deuterated solvents like CDCl₃ or DMSO-d₆ for NMR analysis. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) of Bromomethyl Protons (ppm) | Reference |

|---|---|---|---|

| 2,6-Bis(bromomethyl)anthracene | DMSO-d₆ | 4.93 | rsc.org |

| 2,7-Bis(bromomethyl)naphthalene (B1600061) | CDCl₃ | 4.65 | researchgate.net |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, ESI-Q-TOF)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

For the parent compound, 2,6-bis(bromomethyl)anthracene, HRMS analysis shows a calculated mass-to-charge ratio (m/z) of 361.9306, which is in close agreement with the experimentally found value of 361.9277. rsc.org This level of precision helps to confirm the identity of the synthesized compound.

Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry is another powerful technique frequently employed. rsc.org It is a soft ionization method that is well-suited for analyzing a wide range of organic molecules, including those that are thermally labile or non-volatile. rsc.orgmdpi.com For instance, ESI-MS was used to confirm the formation of a diazide derivative of a substituted anthracene, showing the expected molecular ion peak. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for Anthracene Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2,6-Bis(bromomethyl)anthracene | HRMS | 361.9306 | 361.9277 | rsc.org |

| 2,6-Bis(hydroxymethyl)anthracene | HRMS | 238.0994 | 238.1003 | rsc.org |

| 2,6-Bis(2-thienylvinyl)anthracene | HRMS | 394.0850 | 394.0852 | snu.ac.kr |

Spectrophotometric Analysis (UV-Vis Absorption, Fluorescence Emission, Infrared Spectroscopy)

Spectrophotometric techniques are crucial for investigating the photophysical properties and functional groups of this compound derivatives.

UV-Vis Absorption and Fluorescence Emission: The extended π-conjugated system of the anthracene core gives rise to characteristic absorption and emission spectra. Anthracene derivatives typically absorb light in the near-UV region. rroij.com The position and intensity of these bands are sensitive to the substituents on the anthracene ring. For example, the introduction of electron-donating or withdrawing groups can cause a red or blue shift in the absorption maxima. rsc.org Fluorescence spectroscopy is particularly useful for studying these compounds, as many anthracene derivatives are highly fluorescent. rroij.comresearchgate.net The fluorescence quantum yields and lifetimes are important parameters for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rroij.comresearchgate.net The emission spectra can be influenced by solvent polarity and the formation of aggregates. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. rsc.org For instance, the C-Br stretching vibration in this compound can be observed in the IR spectrum. When the bromomethyl groups are converted to other functionalities, such as ethers or amines, new characteristic IR bands will appear, confirming the chemical transformation. rsc.orgresearchgate.net

Table 3: Photophysical Data for an Anthracene Derivative

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

|---|---|---|---|---|

| BisCA | Toluene | 398 | 420 | researchgate.net |

| BisCA | DMF | 402 | 428 | researchgate.net |

| BisCA | Ethanol | 400 | 425 | researchgate.net |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as π-π stacking and hydrogen bonding. grafiati.com For derivatives of this compound, X-ray diffraction can reveal how the molecules pack in the crystal lattice, which is crucial for understanding their solid-state properties and for the design of crystalline materials with specific electronic or optical characteristics. grafiati.com For example, the crystal structure of a complex involving a dihydroanthracene derivative showed a folded conformation of the central ring. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, GPC, HPLC)

Chromatographic techniques are essential for both the purification of this compound derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. sigmaaldrich.com For this compound derivatives, reverse-phase HPLC with a C18 column and UV detection is a common method to check for purity. sigmaaldrich.com The retention time is a characteristic property of a compound under specific chromatographic conditions.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. metu.edu.tr It can be used to monitor the progress of a reaction or to determine the purity of the final product. researchgate.net For example, the purity of 2,7-bis(bromomethyl)naphthalene was assessed using GC, showing a specific retention time under the given conditions. researchgate.net

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is particularly useful for determining the molecular weight distribution of polymeric materials derived from this compound. theses.fr This technique separates molecules based on their size in solution.

Table 4: Chromatographic Data for a Naphthalene (B1677914) Derivative

| Compound | Technique | Conditions | Retention Time (min) | Reference |

|---|---|---|---|---|

| 2,7-Bis(bromomethyl)naphthalene | GC | 100 °C, 3 min, 8 °C/min to 280 °C | 11.87 | researchgate.net |

Theoretical and Computational Studies Pertaining to 2,7 Bis Bromomethyl Anthracene and Its Derivatives

Electronic Structure Calculations (e.g., Density Functional Theory for band gaps and orbital analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of organic molecules, including anthracene (B1667546) and its derivatives. pkusz.edu.cnresearchgate.net DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netresearchgate.net A smaller gap generally indicates a molecule that is more reactive and more easily excited. researchgate.net

For anthracene derivatives, DFT calculations have shown that both HOMO and LUMO energy levels are typically localized on the anthracene core, even with different substituents. pkusz.edu.cn The nature and position of these substituents, however, can fine-tune the energy levels. For instance, in a study on various anthracene derivatives, the calculated HOMO-LUMO gaps were found to be crucial in understanding their nonlinear optical properties. rsc.org Another study on the Diels-Alder reaction of 9,10-bis(bromomethyl)anthracene (B13510) demonstrated that mechanical stress, mimicked by altering the dihedral angle of the anthracene core in calculations, leads to a decrease in the HOMO-LUMO gap, thereby promoting the reaction. researchgate.net

Theoretical studies on anthracene diimide derivatives substituted with halides have also employed DFT to calculate HOMO-LUMO energy gaps as a measure of reactivity. ajol.infogjbeacademia.com These calculations revealed that specific substitutions could lead to a reasonably small energy gap of approximately 0.54 eV. ajol.infogjbeacademia.com Furthermore, Natural Bond Orbital (NBO) analysis, another computational tool, can reveal details about electron delocalization and intramolecular charge transfer by quantifying the stabilization energies of donor-acceptor interactions. ajol.infogjbeacademia.com

Below is a table summarizing representative calculated electronic properties for various anthracene derivatives, illustrating the data obtained through DFT methods.

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Anthracene (Anion) | B3LYP/6-31+G* | - | - | 0.530 (EA) |

| Anthracene (Anion) | BP86/cc-pVDZ | - | - | 0.590 (EA) |

| AN-1 | B3LYP/6-31G(d) | -5.700 | -2.453 | 3.247 |

| AN-2 | B3LYP/6-31G(d) | -5.575 | -2.480 | 3.095 |

| 3-ZGNR-E(Anthracene, 7) | DFT | - | - | 0.20 |

Data sourced from references researchgate.netrsc.orgacs.org. Note: EA refers to Adiabatic Electron Affinity.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. ajol.info It is frequently employed to predict and interpret spectroscopic data, such as ultraviolet-visible (UV-Vis) absorption and fluorescence spectra. researchgate.net By simulating these spectra, researchers can gain a deeper understanding of the electronic transitions occurring within a molecule upon photoexcitation and correlate these transitions with the molecule's structure. rsc.org

For anthracene derivatives, TD-DFT calculations can accurately predict the position of maximum absorption peaks (λmax), which often correspond to the HOMO-LUMO transition. rsc.orgajol.info For example, in a study of two new anthracene derivatives (AN-1 and AN-2), the calculated HOMO-LUMO gaps of 3.247 eV and 3.095 eV were consistent with the experimental UV-Vis absorption maxima observed around 400 nm and 420 nm, respectively. rsc.org Similarly, computational studies on multihydroxylated anthracene derivatives showed that the observed shifts and broadening of emission maxima in fluorescence spectra could be explained by the significant electronic conjugation between the central anthracene ring and substituent groups, a feature well-modeled by theoretical calculations. nih.gov

The accuracy of these predictions is often dependent on the choice of the functional and basis set within the DFT framework. ajol.info Computational studies also help in understanding phenomena like solvatochromism, where the absorption or emission wavelength changes with the polarity of the solvent. researchgate.net By performing calculations in both the gas phase and with solvent models, the influence of the solvent on the electronic structure and spectra can be quantified. researchgate.net

The table below presents a comparison of experimental and computationally predicted spectroscopic data for select anthracene-based compounds.

| Compound/Derivative | Solvent | Experimental λmax (nm) | Computational Method | Predicted λmax (nm) |

| ADI-Rb2I2 | - | - | TD-DFT | 77.94 |

| AN-1 | DMSO | 400 | TD-DFT | Consistent with 3.247 eV gap |

| AN-2 | DMSO | 420 | TD-DFT | Consistent with 3.095 eV gap |

| 9-ACA | - | 352, 370, 400 | - | - |

| Compound II (derivative of 9-ACA) | - | - | - | - |

| Compound III (derivative of 9-ACA) | - | - | - | - |

Modeling Noncovalent Interactions in Supramolecular Systems (e.g., Anion-π Interactions, Host-Guest Binding Affinities)

The electron-rich π-system of the anthracene core makes it an ideal component for building supramolecular structures governed by noncovalent interactions (NCIs). rsc.orgresearchgate.net Computational modeling is indispensable for understanding and quantifying these weak yet determinative forces, which include anion-π, π-π stacking, and host-guest interactions. cecam.orgacs.org

Anion-π interactions, which are attractive forces between an anion and an electron-deficient aromatic ring, have been extensively studied theoretically. rsc.org While the anthracene ring itself is electron-rich, appropriate substitution can create electron-deficient regions, or it can interact with anions through its polarized C-H bonds. Theoretical studies reveal that these interactions are energetically significant (20–50 kJ mol⁻¹) and play crucial roles in anion recognition and transport. rsc.orgnih.gov Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components such as electrostatic, induction, dispersion, and exchange-repulsion, providing deep insight into the nature of the bonding. elsevierpure.com

In the context of host-guest chemistry, molecular modeling is used to predict the binding affinity and selectivity of anthracene-based hosts for various guest molecules. uq.edu.aumdpi.com For example, theoretical calculations were used to show that an anthracene-based nanotube exhibits high selectivity for C₇₀ over C₆₀, driven by enhanced π-π interactions between the anthracene walls and the fullerene guest. rsc.org Similarly, computational studies of an anthracene-appended copillar pkusz.edu.cnarene, used as a fluorescent sensor for Fe(III) ions, helped to confirm the binding phenomena. researchgate.net These models can optimize the geometry of the host-guest complex, calculate binding energies, and reveal the specific interactions (e.g., CH-π, π-π stacking) that stabilize the assembly. uq.edu.au

The table below summarizes findings from computational studies on noncovalent interactions in anthracene-containing supramolecular systems.

| System | Interaction Type | Computational Method | Key Finding |

| Anion-π Complexes | Anion-π | High-level ab initio, SAPT | Interactions are energetically favorable (20-50 kJ mol⁻¹); contributions from electrostatics and dispersion are significant. rsc.orgelsevierpure.com |

| Anthracene-based Nanotube + Fullerenes | Host-Guest (π-π, CH-π) | DFT | Higher binding affinity for C₇₀ over C₆₀ (Kₛ ≈ 140) due to enhanced π-π interactions. rsc.org |

| Phenanthrene⊂Molecular Boat | Host-Guest (CH-π) | Semi-empirical (PCM) | Phenanthrene inclusion is energetically favored over anthracene by 30 kJmol⁻¹ due to stronger CH-π interactions. uq.edu.au |

| Mercury(II) dithiophosphate (B1263838) complexes | Anion-π, π-π, C-H⋯O | QTAIM, NCI-RDG | Confirmed the presence and nature of various weak noncovalent interactions stabilizing the crystal structure. researchgate.net |

Elucidation of Reaction Mechanisms and Pathways for Functionalization

Computational chemistry is a vital tool for elucidating the detailed mechanisms of organic reactions, including the functionalization of 2,7-Bis(bromomethyl)anthracene. cam.ac.uknumberanalytics.com The two bromomethyl groups are highly reactive sites, readily participating in nucleophilic substitution and other reactions to form a wide array of derivatives. ucl.ac.uk Theoretical calculations can map the potential energy surface (PES) of a reaction, identifying the structures of reactants, transition states, intermediates, and products, as well as the activation energies associated with each step. numberanalytics.com

DFT calculations have been successfully applied to study the kinetics and mechanisms of reactions involving bromomethyl anthracene derivatives. For example, a detailed DFT investigation of the Diels-Alder cycloaddition reaction between 9-bromomethyl anthracene and citraconic anhydride (B1165640) elucidated the reaction pathways and confirmed that the reaction proceeds in a single step, with the calculated results aligning well with experimental observations. orientjchem.org Such studies can predict regioselectivity by comparing the activation barriers for different possible reaction pathways.

For the functionalization of this compound, computational methods can be used to model its reaction with various nucleophiles. For instance, the synthesis of a novel bis-imidazolium receptor involved the reaction of 2,7-bis(bromomethyl)naphthalene (B1600061) (an isomer of the title compound) with an imidazole (B134444) derivative. mdpi.com Computational modeling of such a reaction would help in understanding the SN2 transition state and the factors influencing the reaction rate. Furthermore, on-surface synthesis, where precursors react on a solid substrate, can also be modeled. A study on the on-surface reactions of 2,7-dibromo-9,9′-bianthryl to form graphene nanoribbons utilized theoretical calculations to explain unexpected ring rearrangements that occurred during the process. acs.org These computational insights are crucial for designing rational synthetic routes and predicting the outcomes of new chemical transformations. cam.ac.uk

Q & A

Q. What are the established synthetic routes for 2,7-bis(bromomethyl)anthracene, and how can purity be optimized?

- Methodological Answer : A common approach involves brominating anthracene derivatives. For example, bromomethyl groups can be introduced via radical bromination using HBr and paraformaldehyde under controlled conditions, as demonstrated in the synthesis of 9,10-bis(bromomethyl)anthracene . Key steps include:

- Step 1 : Anthracene functionalization with methyl groups at positions 2 and 6.

- Step 2 : Bromination using HBr and paraformaldehyde with a catalyst (e.g., CTAB) at 60–80°C.

- Purification : Recrystallization from toluene or column chromatography (silica gel, hexane/DCM eluent) to remove unreacted starting materials and byproducts.

- Validation : Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in and spectra) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies C-Br stretches (~550–600 cm) and methylene C-H vibrations (~2900 cm) .

- NMR : NMR shows singlet peaks for methylene protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm). NMR confirms bromomethyl carbons (δ ~30–35 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies the molecular ion peak (e.g., [M] at m/z 394.42 for CHBr) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Engineering Controls : Use Class I Type B fume hoods for synthesis and handling to mitigate airborne exposure. HEPA-filtered vacuums are recommended for cleanup to avoid dust dispersion .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if local exhaust ventilation is insufficient .

- Emergency Measures : Ensure access to eye wash stations and emergency showers. Monitor airborne concentrations with real-time gas detectors .

Advanced Research Questions

Q. How can this compound be functionalized for applications in optoelectronic materials?

- Methodological Answer : The bromomethyl groups serve as reactive sites for nucleophilic substitution. For example:

- Amination : React with hexamethylenetetramine to produce 2,7-bis(aminomethyl)anthracene, a precursor for fluorescent sensors .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids to create extended π-conjugated systems for OLEDs or organic semiconductors .

- Validation : Monitor reaction progress via TLC (silica, UV-active spots) and characterize products using cyclic voltammetry (HOMO-LUMO gap analysis) and fluorescence spectroscopy .

Q. What analytical challenges arise in detecting byproducts during the synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : Common byproducts include mono-brominated isomers and residual anthracene. GC-MS (non-polar column, helium carrier gas) or HPLC-PDA can resolve these .

- Quantification : Use internal standards (e.g., deuterated anthracene) for calibration. Limit of detection (LOD) for brominated byproducts is typically ~0.1 ppm via GC-MS .

- Mitigation : Optimize reaction stoichiometry (e.g., 2.2 eq Br per methyl group) and temperature control to minimize over-bromination .

Q. How does steric hindrance at the 2,7-positions influence the reactivity of this compound?

- Methodological Answer :

- Kinetic Studies : Compare substitution rates with less hindered analogs (e.g., 9,10-bis(bromomethyl)anthracene) using pseudo-first-order kinetics. Monitor via NMR (disappearance of Br-CH peaks) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) reveal increased activation energy due to steric clashes between bromomethyl groups and adjacent aromatic hydrogens, slowing S2 reactions .

- Experimental Validation : Conduct competitive reactions with nucleophiles (e.g., NaN) to quantify relative reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.